molecular formula C16H24Cl2N2O3S B3593647 2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B3593647
M. Wt: 395.3 g/mol
InChI Key: FKYMVQOUTIGROT-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,4-dichloro-5-methoxy component suggests a benzene ring substituted with two chlorine atoms, a methoxy group, and a sulfonamide group . The N-(2,2,6,6-tetramethylpiperidin-4-yl) component indicates a piperidine ring with four methyl groups attached .


Chemical Reactions Analysis

Sulfonamides, in general, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in displacement reactions .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. Some sulfonamides are known to have potential side effects when used as drugs, including allergic reactions .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicine or other fields, given the known properties of sulfonamides .

Properties

IUPAC Name

2,4-dichloro-5-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)14-7-13(23-5)11(17)6-12(14)18/h6-7,10,19-20H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYMVQOUTIGROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-METHOXY-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1-SULFONAMIDE

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